1-(2,2-Difluoroethyl)piperidin-4-ol
Overview
Description
“1-(2,2-Difluoroethyl)piperidin-4-ol” is an organic compound with the molecular formula C7H13F2NO . It has a molecular weight of 165.18 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2,2-Difluoroethyl)piperidin-4-ol” is 1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Synthesis and Bioevaluation
- Selective Estrogen Receptor Modulators (SERMs) Development : A study designed chiral piperidin-4-ols as potential SERMs, highlighting the role of piperidine derivatives in developing novel therapeutic agents (Yadav et al., 2011).
Fluorescence Probes in Medical Research
- Redox Reaction-Based Fluorescent Probe : Piperidin-4-ol derivatives were used in synthesizing a reversible fluorescent probe, demonstrating its application in detecting redox cycles in living cells, which is vital for biological and medical research (Wang, Ni, & Shao, 2016).
Molecular Structure and Tautomerism
- Tautomeric Switching System : Research involving flexible piperidine units in specific molecular structures showed that a controlled shift in tautomeric equilibrium could be achieved, which is significant in the study of molecular dynamics and pharmaceuticals (Antonov et al., 2013).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Piperidine derivatives were explored for their corrosion inhibition properties on iron, highlighting their potential in industrial applications, especially in corrosion prevention (Kaya et al., 2016).
Nanotechnology and Catalysis
- Synthesis Using Nano Magnetite : Utilization of nano magnetite for synthesizing piperidin-4-ol derivatives showcases the integration of nanotechnology in chemical synthesis, paving the way for more efficient and environmentally friendly chemical processes (Mokhtary & Torabi, 2017).
Drug Development and Characterization
- Anticonvulsant Drug Development : Studies on piperidin-4-ol derivatives revealed their potential in developing new anticonvulsant drugs, contributing to advancements in treatments for neurological disorders (Georges et al., 1989).
Safety And Hazards
“1-(2,2-Difluoroethyl)piperidin-4-ol” is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place in a closed container .
properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNOIWDWSGHFJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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